molecular formula C17H19ClN6O B6446665 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine CAS No. 2548985-57-3

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine

Cat. No. B6446665
CAS RN: 2548985-57-3
M. Wt: 358.8 g/mol
InChI Key: MRFJVWYFPVVNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine, commonly referred to as CPMP, is a novel synthetic compound derived from the pyridine nucleus. It has been studied extensively due to its potential therapeutic applications in various diseases, including cancer. CPMP is a small molecule that can be synthesized via a multi-step process, which involves the use of a variety of organic reagents and catalysts. This compound has recently been studied for its potential applications in cancer therapy, due to its ability to inhibit the growth of tumor cells, as well as its ability to target and kill cancer cells.

Scientific Research Applications

CPMP has been studied extensively due to its potential therapeutic applications in various diseases, including cancer. CPMP has been shown to have anti-tumor activity, as well as the ability to target and kill cancer cells. In addition, CPMP has been studied for its potential anti-inflammatory and anti-oxidant effects. CPMP has also been studied for its potential to inhibit the growth of tumor cells, as well as its ability to induce apoptosis in tumor cells. Furthermore, CPMP has been studied for its potential use in the treatment of other diseases, such as diabetes, arthritis, and cardiovascular disease.

Mechanism of Action

CPMP has been shown to act as an inhibitor of several enzymes involved in the regulation of cell proliferation and apoptosis. Specifically, CPMP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the phosphatidylinositol-3 kinase (PI3K) pathway. In addition, CPMP has also been shown to inhibit the activity of several transcription factors, such as NF-κB and AP-1. Furthermore, CPMP has been shown to induce apoptosis in tumor cells via the activation of caspase-3 and caspase-7.
Biochemical and Physiological Effects
CPMP has been shown to have anti-tumor activity, as well as the ability to target and kill cancer cells. In addition, CPMP has been studied for its potential anti-inflammatory and anti-oxidant effects. CPMP has also been shown to induce apoptosis in tumor cells via the activation of caspase-3 and caspase-7. Furthermore, CPMP has been shown to inhibit the activity of several enzymes involved in the regulation of cell proliferation and apoptosis, such as cyclin-dependent kinases (CDKs) and the phosphatidylinositol-3 kinase (PI3K) pathway.

Advantages and Limitations for Lab Experiments

The main advantage of using CPMP in laboratory experiments is its ability to inhibit the activity of several enzymes involved in the regulation of cell proliferation and apoptosis. Additionally, CPMP has been shown to induce apoptosis in tumor cells via the activation of caspase-3 and caspase-7. Furthermore, CPMP has been shown to have anti-tumor activity, as well as the ability to target and kill cancer cells. However, one of the main limitations of using CPMP in laboratory experiments is its potential toxicity, as it has been shown to cause liver damage in animal models.

Future Directions

1. Further research is needed to explore the potential therapeutic applications of CPMP in the treatment of various diseases, such as cancer, diabetes, arthritis, and cardiovascular disease.
2. More studies are needed to investigate the mechanism of action of CPMP and its potential side effects.
3. Additional studies are needed to explore the potential of CPMP as an anti-inflammatory and anti-oxidant.
4. Further research is needed to explore the use of CPMP in combination with other drugs or therapies.
5. Additional studies are needed to investigate the potential of CPMP to inhibit the growth of tumor cells.
6. Further research is needed to explore the potential of CPMP to inhibit the activity of transcription factors, such as NF-κB and AP-1.
7. More studies are needed to investigate the potential of CPMP to inhibit the activity of cyclin-dependent kinases (CDKs) and the phosphatidylinositol-3 kinase (PI3K) pathway.
8. Additional research is needed to explore the potential of CPMP to induce apoptosis in tumor cells.
9. Further studies are needed to investigate the potential toxicity of CPMP and its potential side effects.
10. Additional research is needed to explore the potential of CPMP to target and kill cancer cells.

Synthesis Methods

CPMP can be synthesized via a multi-step process, which involves the use of a variety of organic reagents and catalysts. The synthesis of CPMP begins with the reaction of 3-chloropyridine with piperidine in presence of a base. This reaction forms a piperidine-3-chloropyridine adduct, which is then reacted with a methyl iodide, resulting in the formation of a quaternary salt. This salt is then reacted with a base to form the desired compound, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine.

properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O/c1-23-11-22-15-16(23)20-10-21-17(15)24-6-3-12(4-7-24)9-25-14-2-5-19-8-13(14)18/h2,5,8,10-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFJVWYFPVVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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